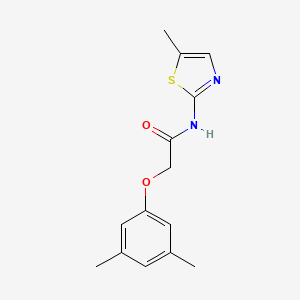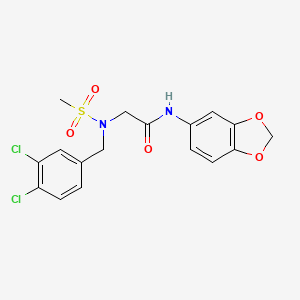![molecular formula C26H29N3O4S B11124265 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11124265.png)
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzylpiperazine moiety, which is often associated with various biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects . Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-BENZYLPIPERAZIN-1-YL)ETHOXY]BENZOIC ACID
- 2-(4-BENZYLPIPERAZIN-1-YL)PYRIDINE-3-CARBALDEHYDE
- 6-((S)-3-BENZYLPIPERAZIN-1-YL)-3-(NAPHTHALEN-2-YL)-4-(PYRIDIN-4-YL)PYRAZINE
Uniqueness
What sets 4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE apart from similar compounds is its unique combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. Its specific interactions with molecular targets and pathways make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H29N3O4S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C26H29N3O4S/c1-21-18-24(34(31,32)27-23-10-6-3-7-11-23)12-13-25(21)33-20-26(30)29-16-14-28(15-17-29)19-22-8-4-2-5-9-22/h2-13,18,27H,14-17,19-20H2,1H3 |
Clé InChI |
FAENQZNQPKNKBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11124190.png)
![6-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoxaline-2,3-diol](/img/structure/B11124192.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11124202.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)glycinamide](/img/structure/B11124206.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124207.png)
![5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11124212.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11124213.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124223.png)
![N-(3-Chloro-4-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11124243.png)
![N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11124248.png)

![N-cyclopentyl-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11124251.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124257.png)

